molecular formula C11H12N2O2 B8749432 Ethyl 6-methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylate

Ethyl 6-methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylate

Cat. No. B8749432
M. Wt: 204.22 g/mol
InChI Key: ZASIDYCYCNXKHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06673811B1

Procedure details

Pd(OH)2 (200 mg) is added to a solution of 1-Hydroxy-6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid ethyl ester (1.2 g, 0.005 mole) in ethanol (20 mL) and is hydrogenated at 50 psi for 24 h. The catalyst is removed by filtration through a pad of celite and the solvent evaporated under vacuum. The residue is chromatographed over silica gel eluting with 5% MeOH-DCM containing few drops of NH4OH to afford 6-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid ethyl ester (550 mg, 50%); 1H NMR (300 MHz, DMSO-d6) δ 1.28 (t, J=6 Hz, 3H), 2.38 (s, 3H), 4.24 (q, J=6.6 Hz, 2H), 7.62 (s, 1H); 8.17 (s, 1H), 8.31 (s, 1H); LRMS Calcd 204.23; found 205.15.
Name
1-Hydroxy-6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid ethyl ester
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[C:10]2=[N:11][CH:12]=[C:13]([CH3:15])[CH:14]=[C:9]2[N:8](O)[CH:7]=1)=[O:5])[CH3:2]>C(O)C.[OH-].[OH-].[Pd+2]>[CH2:1]([O:3][C:4]([C:6]1[C:10]2=[N:11][CH:12]=[C:13]([CH3:15])[CH:14]=[C:9]2[NH:8][CH:7]=1)=[O:5])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
1-Hydroxy-6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid ethyl ester
Quantity
1.2 g
Type
reactant
Smiles
C(C)OC(=O)C1=CN(C=2C1=NC=C(C2)C)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
200 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration through a pad of celite
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed over silica gel eluting with 5% MeOH-DCM containing few drops of NH4OH

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)OC(=O)C1=CNC=2C1=NC=C(C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 550 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 53.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.